
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzenesulfonyl chlorides, including compounds with structural similarities to 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride, typically involves multi-step chemical processes. For instance, the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides has been achieved through a regioselective reaction followed by oxidative cleavage, demonstrating a method that could be adapted for the synthesis of closely related compounds (Zhersh et al., 2010). Similarly, the preparation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride through chlorosulfonation showcases a synthetic route that highlights the potential methodologies for synthesizing complex fluorinated sulfonyl chlorides (Du et al., 2005).
Molecular Structure Analysis
The structural analysis of fluorinated compounds, such as 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride, often focuses on the electronic effects of fluorine atoms on the benzene ring. Studies on related fluorobenzenes have shown that fluorine atoms, due to their high electronegativity, can significantly influence the electronic distribution and reactivity of the benzene ring. For example, research on the crystal structures of various fluorobenzenes has provided insights into the role of fluorine in affecting molecular aggregation and complex disorder, which is crucial for understanding the behavior of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride at the molecular level (Mocilac et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride is expected to be characterized by its ability to undergo various reactions, including nucleophilic substitutions due to the presence of the sulfonyl chloride group. The fluorine atoms further enhance its reactivity through their electron-withdrawing effects. Studies on similar fluorinated sulfonyl chlorides have highlighted their utility in the synthesis of fluorinated organic compounds, suggesting that 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride could participate in similar reactions to form valuable fluorinated derivatives (Wang et al., 2011).
Scientific Research Applications
Activation of Hydroxyl Groups in Polymeric Carriers
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride, related to 4-fluorobenzenesulfonyl chloride, shows potential in activating hydroxyl groups of polymeric carriers. This can lead to the covalent attachment of biologicals like enzymes and antibodies to various solid supports, retaining their biological functions. Such applications are critical in therapeutic settings, such as for bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Chang et al., 1992).
Novel Synthesis Techniques
The compound is integral in novel synthesis techniques. For instance, it's involved in the synthesis of key intermediates for the preparation of pesticides. These techniques often involve complex reactions like chlorosulfonation, demonstrating the compound's versatility in chemical synthesis (Xiao-hua Du et al., 2005).
Synthetic Utility in Organic Chemistry
Its isomers play a significant role in organic chemistry. For example, various fluoronitrobenzenesulfonyl chlorides, which are structurally related, are synthesized from difluoronitrobenzenes. These compounds are essential in the regioselective reaction with phenylmethanethiol, leading to high-yield production of sulfonyl chlorides. Such compounds have extensive applications in synthesizing organic compounds with specific functional groups (Sergey Zhersh et al., 2010).
Electrostatic Activation in Chemical Reactions
Compounds like 4-fluorobenzenesulfonyl chloride, closely related to 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride, are used for electrostatic activation in chemical reactions. This activation facilitates S N Ar reactions under mild conditions, highlighting its significance in modifying reactivity and broadening the scope of potential chemical transformations (R. Weiss et al., 2001).
Protein Studies Using Fluorine Nuclear Magnetic Resonance
In biochemistry, related compounds like p-fluorobenzenesulfonyl chloride are used to modify protein side chains. This modification allows for the analysis of proteins using fluorine nuclear magnetic resonance, providing insights into protein structure and function (T. Liao et al., 1985).
Safety and Hazards
properties
IUPAC Name |
5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRFBYUCDBVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

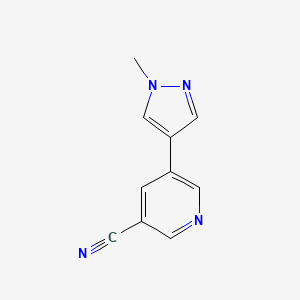
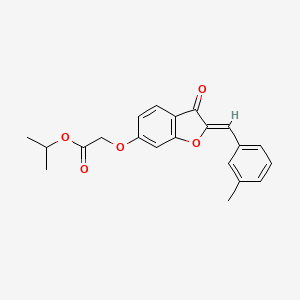
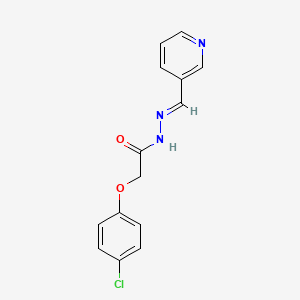
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)
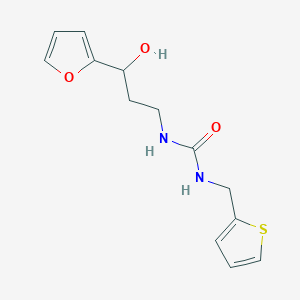

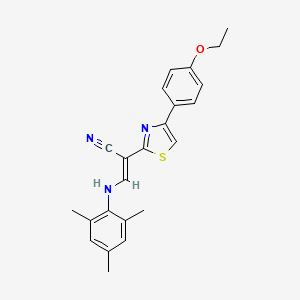

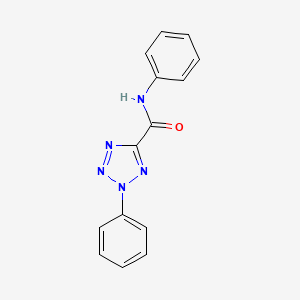
![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)
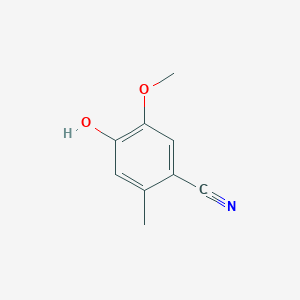
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2498853.png)
